Carzelesin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carzelesin is a cyclopropylpyrroloindole prodrug analogue and DNA minor groove binding agent, with antineoplastic activity. After hydrolysis, the cyclopropyl group of this compound alkylates N3-adenine in a sequence-selective fashion. This results in tumor growth inhibition.

Scientific Research Applications

Antitumor Activity and Cytotoxicity

Carzelesin, a prodrug cyclopropylpyrroloindole analogue, has been identified as a potent agent with significant antitumor activity. Its efficacy stems from its ability to form covalent adducts with DNA in a sequence-selective manner, primarily targeting the DNA minor groove. This compound undergoes a two-step activation process, converting into a DNA-reactive compound that exhibits cytotoxicity. This compound has shown notable therapeutic efficacy against various tumor types in preclinical studies, including leukemia, pancreatic carcinoma, lung carcinoma, and human tumor xenografts, often resulting in significant tumor growth inhibition or complete remission in some cases (Li et al., 1992).

Pharmacokinetics and Clinical Studies

The pharmacokinetics of this compound have been studied in both preclinical and clinical settings. A Phase I study highlighted its administration as a 4-weekly intravenous infusion, noting its primary dose-limiting toxicity as hematological, characterized by neutropenia and thrombocytopenia. The study established the maximum tolerated dose and identified a dose level that allowed for the best dose intensity for multiple courses (Awada et al., 1999). Furthermore, its comparative pharmacology across different species including mice, rats, and humans, revealed significant interspecies differences in tolerance and bone marrow toxicity, which are important considerations for its clinical use (van Tellingen et al., 1998).

Therapeutic Efficacy

This compound's therapeutic efficacy has been evaluated against a range of human tumor xenografts, including those resistant to other treatments. It has shown significant growth inhibition in various tumor lines, with partial or complete regressions in certain cases, highlighting its potential as a potent antitumor agent (Houghton et al., 2004).

Pharmaceutical Development

The development of a stable parenteral dosage form for this compound has been a subject of research, leading to the formulation of a stable solution suitable for phase I clinical trials. This development considered aspects like solubility, stability, and dosage requirements, crucial for its effective use in clinical settings (Jonkman de Vries et al., 2004).

DNA Interaction and Sequence Selectivity

The mechanism of DNA interaction by this compound, particularly its sequence selectivity in alkylation, has been studied to understand its cytotoxic effects better. Such insights are fundamental to its application as an antitumor agent (Yoon & Lee, 1998).

properties

CAS RN |

119813-10-4 |

|---|---|

Molecular Formula |

C41H37ClN6O5 |

Molecular Weight |

729.2 g/mol |

IUPAC Name |

[(8S)-8-(chloromethyl)-6-[5-[[6-(diethylamino)-1-benzofuran-2-carbonyl]amino]-1H-indole-2-carbonyl]-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indol-4-yl] N-phenylcarbamate |

InChI |

InChI=1S/C41H37ClN6O5/c1-4-47(5-2)29-13-11-24-17-35(52-33(24)18-29)39(49)44-28-12-14-30-25(15-28)16-31(46-30)40(50)48-22-26(20-42)37-32(48)19-34(38-36(37)23(3)21-43-38)53-41(51)45-27-9-7-6-8-10-27/h6-19,21,26,43,46H,4-5,20,22H2,1-3H3,(H,44,49)(H,45,51)/t26-/m1/s1 |

InChI Key |

BBZDXMBRAFTCAA-AREMUKBSSA-N |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C7C(=CNC7=C(C=C65)OC(=O)NC8=CC=CC=C8)C)CCl |

SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C7C(=CNC7=C(C=C65)OC(=O)NC8=CC=CC=C8)C)CCl |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C7C(=CNC7=C(C=C65)OC(=O)NC8=CC=CC=C8)C)CCl |

Appearance |

Solid powder |

Other CAS RN |

119813-10-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

carzelesin NSC 619029 U 80244 U-80244 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid](/img/structure/B1668517.png)

![1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea](/img/structure/B1668518.png)

![5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B1668519.png)

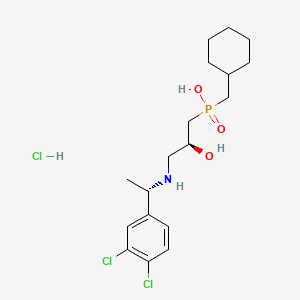

![cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid](/img/structure/B1668521.png)

![N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine](/img/structure/B1668524.png)

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B1668530.png)

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid](/img/structure/B1668531.png)

![(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1668532.png)

![3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B1668534.png)